REACTION_SMILES
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[Br:12][c:13]1[cH:14][c:15]([C:16](=[O:17])[Cl:18])[cH:19][cH:20][c:21]1[F:22].[F:1][C:2]([c:3]1[cH:4][c:5]([NH2:6])[cH:7][cH:8][cH:9]1)([F:10])[F:11]>>[F:1][C:2]([c:3]1[cH:4][c:5]([NH:6][C:16]([c:15]2[cH:14][c:13]([Br:12])[c:21]([F:22])[cH:20][cH:19]2)=[O:17])[cH:7][cH:8][cH:9]1)([F:10])[F:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(F)c(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(C(F)(F)F)c1
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Name
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Type
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product
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Smiles
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O=C(Nc1cccc(C(F)(F)F)c1)c1ccc(F)c(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |